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Abstract

Ketenylidene triphenylphosphorane (PhsP=C=C=0), also known as Bestmann's ylide, is a
versatile reagent in organic synthesis, primarily utilized for the construction of carbon-carbon
double bonds via the Wittig reaction.[1][2][3] Its unique cumulene structure imparts distinct
reactivity, making it a valuable tool for the synthesis of complex molecules. This guide provides
a comprehensive overview of the thermochemical properties of ketenylidene
triphenylphosphorane, addressing the notable absence of direct experimental data by
leveraging theoretical calculations and data from closely related compounds. Detailed
experimental protocols for its synthesis are also presented, alongside visualizations of key
reaction pathways to facilitate a deeper understanding of its chemical behavior.

Introduction

Phosphorus ylides are zwitterionic compounds characterized by adjacent positive and negative
charges on the phosphorus and carbon atoms, respectively.[4] This electronic arrangement
makes the ylidic carbon nucleophilic, enabling its reaction with electrophiles such as aldehydes
and ketones.[1][4] Ketenylidene triphenylphosphorane is a special class of ylide featuring a
ketene moiety, which influences its reactivity and stability.[5] A thorough understanding of its
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thermochemical properties, such as enthalpy of formation and bond dissociation energies, is
crucial for predicting its behavior in chemical reactions and for the rational design of synthetic
routes.

While direct experimental determination of the thermochemical properties of ketenylidene
triphenylphosphorane is not readily available in the literature, we can estimate these values
and discuss the underlying principles based on computational studies and data from analogous
compounds.

Thermochemical Data

Due to the lack of direct experimental data for the enthalpy of formation of ketenylidene
triphenylphosphorane, this section provides estimations based on the thermochemistry of
related compounds and discusses the key bond energies.

Estimated Enthalpy of Formation

An estimation of the enthalpy of formation (AHf°) of ketenylidene triphenylphosphorane can be
approached by considering a hypothetical formation reaction from triphenylphosphine (PhsP)
and ketene (CH2=C=0).

Hypothetical Reaction:
PhsP + CH>=C=0 - PhsP=C=C=0

The enthalpy of this reaction would be influenced by the breaking of a C-H bond in a precursor
and the formation of the P=C bond. A more practical approach for estimation involves a
hypothetical reaction for which the enthalpies of formation of the other components are known.
For instance, considering the overall synthesis, which often starts from a phosphonium salt.

Given the absence of direct experimental values, computational methods are the most viable
approach for obtaining an accurate enthalpy of formation for ketenylidene
triphenylphosphorane. Modern computational chemistry techniques, such as G3X theory, can
predict enthalpies of formation for organophosphorus compounds with an accuracy of 5 to 10
kJ/mol.[6]

Table 1: Thermochemical Data of Related Compounds
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Enthalpy of
Compound Formula . Notes
Formation (AHf°)

Ketenylidene Not Experimentally
] C20H1s0P )
Triphenylphosphorane Determined
Triphenylphosphine )
_ Ci1sH1s0P -3.5 + 2.1 kJ/mol Experimental value.[7]
Oxide
Experimental value.[5]
Ketene CH2CO -47.7 £ 0.8 kJ/mol
[BI[C1[10][11]
Triphenylphosphine CisHisP 223.4 + 4.2 kJ/mol Experimental value.

Phosphorus-Carbon Bond Dissociation Energy

The strength of the phosphorus-carbon double bond (P=C) is a key factor in the stability and
reactivity of phosphorus ylides. Computational studies on various phosphorus ylides provide
insight into this bond energy. The P=C bond is best described as a combination of a o-bond
and a 1t-bond, with significant ionic character.[12][13]

Energy decomposition analysis (EDA) combined with domain-averaged Fermi hole (DAFH)
analysis has been used to investigate the nature of the P-C bond in ylides like H2CPHs.[12][13]
These studies reveal that the bonding is a result of donor-acceptor interactions between the
phosphine and carbene fragments. The bond dissociation energy is influenced by the
substituents on both the phosphorus and carbon atoms.[12][13] For simple phosphorus ylides,
calculated P=C bond dissociation energies can range from approximately 200 to 300 kJ/mol.
The presence of the additional C=C and C=0 bonds in ketenylidene triphenylphosphorane will
influence the overall stability and the P=C bond energy through resonance effects. The
reversible dissociation of the P=C bond has been observed in some phosphorus ylides, leading
to the formation of a phosphine and a carbene.[14]

Experimental Protocols

The synthesis of ketenylidene triphenylphosphorane is well-established and a detailed protocol
is available.[15]

Synthesis of Ketenylidene Triphenylphosphorane
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This procedure is adapted from Organic Syntheses.[15]

Materials:

(Methoxycarbonylmethylene)triphenylphosphorane
Sodium hexamethyldisilazide (NaHMDS)

Toluene, dry

Diethyl ether, dry

Argon or Nitrogen gas for inert atmosphere

Procedure:

A solution of sodium hexamethyldisilazide is prepared by heating a mixture of sodium amide
and hexamethyldisilazane in toluene at 70-80°C until the evolution of ammonia ceases
(approximately 2-4 hours). This should be done under an inert atmosphere.

The reaction mixture is cooled to room temperature.

(Methoxycarbonylmethylene)triphenylphosphorane is added to the solution in several
portions under a stream of argon.

The mixture is then heated to 60-70°C and stirred for 24-30 hours, during which the solution
should turn a bright yellow color.

After cooling to room temperature, the reaction mixture is filtered under inert atmosphere to
remove sodium methoxide.

The filtrate is concentrated under vacuum. The residue is redissolved in hot, dry toluene and
cooled to -20°C overnight to induce crystallization.

The resulting pale yellow, flaky powder of ketenylidene triphenylphosphorane is collected by
filtration, washed with dry diethyl ether, and dried under high vacuum.

Yield: 74-76% Melting Point: 173°C[15]
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Characterization Data:[15]

IR (KBr, cm~1): 2090 (s, C=C=0), 1625 (m), 1436 (m), 1110 (m)
e 1H NMR (CDClIs, 400 MHz, &): 7.77-7.64 (m, 6H), 7.63-7.55 (m, 3H), 7.54-7.44 (m, 6H)

e 13C NMR (CDCls, 100 MHz, 8): 145.6 (d, 2JPC = 43.0 Hz, Cp), 132.3 (s, C-meta), 132.2 (s,
C-para), 129.6 (d, tJPC = 98.5 Hz, C-ipso), 128.8 (d, 3JPC = 12.9 Hz, C-ortho), -10.5 (d,
JPC =185.4 Hz, Ca)

e 3P NMR (CDCls, 162 MHz, 3): 6.0

Reaction Pathways and Mechanisms

Ketenylidene triphenylphosphorane is a key reagent in the Wittig reaction for the synthesis of
allenes or other cumulenes. The mechanism of the Wittig reaction has been extensively studied
and is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane
intermediate.[1][3][4][16]

The Wittig Reaction

The reaction of ketenylidene triphenylphosphorane with an aldehyde or ketone leads to the
formation of an alkene and triphenylphosphine oxide. The high thermodynamic stability of the
P=0 bond in triphenylphosphine oxide is a major driving force for this reaction.[4]

Reactants
Products
PhsP=C=C=0 | . -5 Intermediate
T | Reto2+21,[  RaC=C=C=0
[Oxaphosphetane Intermediate] N
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Caption: Generalized Wittig reaction pathway.

Synthesis Workflow

The synthesis of ketenylidene triphenylphosphorane involves the deprotonation of a precursor
phosphonium salt followed by an intramolecular elimination.

Start: (Methoxycarbonylmethylene)
triphenylphosphorane

Geat to 60-70°C for 24-300
Cool and Filter

(Concentrate and Crystallize from Toluene)

'

Click to download full resolution via product page

Caption: Synthesis workflow for the ylide.

Conclusion
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Ketenylidene triphenylphosphorane is a valuable synthetic tool with unique reactivity. While
direct experimental thermochemical data remains elusive, this guide provides a framework for
understanding its properties through estimations based on related compounds and
computational studies. The provided experimental protocol offers a reliable method for its
preparation. The continued investigation into the thermochemistry of such reactive
intermediates is essential for advancing the field of synthetic organic chemistry. Future work
should focus on the direct calorimetric measurement or high-level computational studies to
determine the precise enthalpy of formation and bond dissociation energies of this important
ylide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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